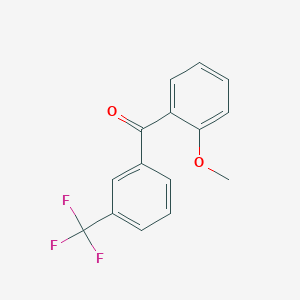

2-Methoxy-3'-trifluoromethylbenzophenone

Description

2-Methoxy-3'-trifluoromethylbenzophenone is a fluorinated aromatic ketone characterized by a benzophenone backbone substituted with a methoxy (-OCH₃) group at the 2-position of one benzene ring and a trifluoromethyl (-CF₃) group at the 3'-position of the adjacent ring. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing properties of the -CF₃ group and the steric/electronic effects of the methoxy substituent.

Properties

IUPAC Name |

(2-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-3-2-7-12(13)14(19)10-5-4-6-11(9-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLDNWHNOXXPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-3’-trifluoromethylbenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoyl chloride and 3-trifluoromethylphenylboronic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction requires a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF).

Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters to achieve higher yields and purity. .

Chemical Reactions Analysis

2-Methoxy-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups. .

Scientific Research Applications

2-Methoxy-3’-trifluoromethylbenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, it serves as a scaffold for designing novel drugs with improved efficacy and reduced side effects.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound’s methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-Methoxy-3'-trifluoromethylbenzophenone

- Structure : Methoxy group at the 4-position instead of the 2-position on the first benzene ring.

- Impact : The para-methoxy group may enhance electron-donating effects compared to the ortho-methoxy group in the target compound, altering reactivity in electrophilic substitution reactions .

3-Methoxy-2'-trifluoromethylbenzophenone

- Structure : Methoxy at the 3-position and -CF₃ at the 2'-position.

- Impact : Steric hindrance near the ketone group could reduce nucleophilic attack efficiency compared to the target compound .

2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone

Functional Group Modifications

4-Chloro-3'-trifluoromethylbenzophenone

- Structure : Chloro (-Cl) substituent replaces methoxy.

2-Methoxy-3-(trifluoromethyl)benzoyl Chloride

Research Findings and Industrial Relevance

- Synthetic Challenges: The ortho-methoxy group in 2-Methoxy-3'-trifluoromethylbenzophenone complicates Friedel-Crafts acylations due to steric hindrance, requiring optimized catalysts .

Biological Activity

2-Methoxy-3'-trifluoromethylbenzophenone (MTFBP) is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MTFBP is characterized by a benzophenone structure with a methoxy group at the 2-position and a trifluoromethyl group at the 3'-position. This unique arrangement contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3O2 |

| Molecular Weight | 284.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of MTFBP can be inferred from related compounds. It is believed to interact with various biochemical pathways, influencing enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : MTFBP may inhibit enzymes involved in oxidative stress, contributing to its antioxidant properties.

- Cell Signaling Modulation : The compound affects cell signaling pathways, potentially altering gene expression related to apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that MTFBP exhibits antimicrobial properties against certain bacterial strains.

Antioxidant Properties

MTFBP has shown significant antioxidant activity, which is crucial for combating oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a role.

Antimicrobial Activity

Research indicates that MTFBP possesses antimicrobial effects against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have explored the biological effects of MTFBP:

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial activity of MTFBP against E. coli and S. aureus.

- Method : Disc diffusion method to assess inhibition zones.

- Results : MTFBP demonstrated significant inhibition against both bacterial strains with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Study on Antioxidant Activity :

- Objective : Assess the antioxidant potential of MTFBP using DPPH radical scavenging assay.

- Results : The compound exhibited a scavenging effect of 75% at a concentration of 100 µg/mL, indicating strong antioxidant properties.

-

In Vivo Toxicity Studies :

- Objective : Investigate the safety profile of MTFBP in animal models.

- Results : No significant toxicity was observed at doses up to 200 mg/kg body weight, suggesting a favorable safety margin for potential therapeutic use.

Research Findings

Recent research has highlighted the following key findings regarding MTFBP:

- Biochemical Pathways : MTFBP interacts with key metabolic pathways, influencing cellular metabolism and energy production.

- Transport Mechanisms : Studies indicate that the compound is transported across cell membranes via specific transporters, which could affect its bioavailability and efficacy.

- Subcellular Localization : The localization of MTFBP within cellular compartments is critical for its biological effects, particularly in targeting specific organelles like mitochondria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.